1,5-Dimethyl-1,5-naphtyridium ditetrafluoroborate

説明

Chemical Identity and Nomenclature

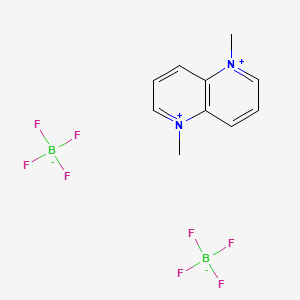

The systematic nomenclature of 1,5-dimethyl-1,5-naphthyridium ditetrafluoroborate follows standard conventions for quaternary ammonium salts and reflects both the organic cation and inorganic anion components. The compound name indicates the methylation at both nitrogen positions of the naphthyridine ring system, creating the "naphthyridium" designation that signifies the quaternary nature of the nitrogen centers.

The parent 1,5-naphthyridine system is also known by several alternative names including 1,5-diazanaphthalene and 1,5-pyridopyridine. These nomenclature variations reflect different systematic approaches to describing the bicyclic structure, with "diazanaphthalene" emphasizing the relationship to naphthalene with nitrogen substitution, and "pyridopyridine" highlighting the fused pyridine ring arrangement.

The tetrafluoroborate component of the compound represents a well-characterized anion with the chemical formula BF₄⁻. This anion is also known by alternative names including fluoborate and fluoroborate, reflecting its composition of boron and fluorine atoms. The "ditetrafluoroborate" designation in the compound name indicates the presence of two such anions, which is required to balance the dicationic charge of the methylated naphthyridium species.

Molecular Formula and Weight

The molecular formula of 1,5-dimethyl-1,5-naphthyridium ditetrafluoroborate is C₁₀H₁₂N₂(BF₄)₂, reflecting the addition of two methyl groups to the parent 1,5-naphthyridine structure and the incorporation of two tetrafluoroborate counterions. This formula can be systematically derived by considering the molecular composition of each component within the ionic compound.

| Component | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 1,5-Dimethyl-1,5-naphthyridium Cation | C₁₀H₁₂N₂²⁺ | 160.22 |

| Tetrafluoroborate Anion (×2) | 2 × BF₄⁻ | 2 × 86.81 = 173.62 |

| Complete Compound | C₁₀H₁₂N₂(BF₄)₂ | 333.84 |

The molecular weight calculation demonstrates the contribution of each structural element to the overall mass of the compound. The cation component, derived from the methylation of 1,5-naphthyridine (molecular weight 130.15 g/mol), gains 28.07 g/mol from the addition of two methyl groups. The anionic portion contributes significantly to the total molecular weight, with each tetrafluoroborate anion possessing a molecular weight of 86.81 g/mol.

The structural composition reflects the quaternization process where both nitrogen atoms in the 1,5-naphthyridine ring system undergo methylation, creating a dicationic species. This process transforms the neutral heterocyclic base into a charged species that requires appropriate counterions for stability and crystallization. The choice of tetrafluoroborate as the counterion provides chemical stability and influences the physical properties of the resulting salt.

Synonyms and Related Compounds

The nomenclature of 1,5-dimethyl-1,5-naphthyridium ditetrafluoroborate encompasses several systematic and alternative naming conventions that reflect different aspects of its chemical structure and classification. Understanding these synonyms provides insight into the compound's relationship to other members of the naphthyridine family and quaternary ammonium salt category.

Related terminology for the cationic component includes variations based on the parent 1,5-naphthyridine system, which is systematically classified as 1,5-diazanaphthalene or pyrido[3,2-b]pyridine. These alternative names for the parent heterocycle translate to corresponding designations for the methylated derivatives, such as 1,5-dimethyl-1,5-diazanaphthalene ditetrafluoroborate or 1,5-dimethylpyrido[3,2-b]pyridine ditetrafluoroborate.

The compound belongs to the broader classification of diquaternary naphthyridine salts, a category that has been studied for their unique chemical and physical properties. Research has demonstrated that 1,5-naphthyridine readily forms diquaternary salts through reaction with various methylating agents, creating compounds with distinctive electronic and structural characteristics compared to their parent heterocycles.

| Structural Category | Representative Examples | Chemical Relationship |

|---|---|---|

| Parent Heterocycle | 1,5-Naphthyridine (C₈H₆N₂) | Base structure for methylation |

| Monoquaternary Derivatives | N-Methyl-1,5-naphthyridinium salts | Single nitrogen methylation |

| Diquaternary Derivatives | 1,5-Dimethyl-1,5-naphthyridium salts | Complete nitrogen methylation |

| Alternative Counterions | Chloride, bromide, sulfate derivatives | Same cation, different anions |

The tetrafluoroborate anion component also contributes to the compound's systematic classification within the broader family of tetrafluoroborate salts. These compounds share common properties related to the tetrafluoroborate anion, including stability under various chemical conditions and distinctive crystallographic characteristics. The choice of tetrafluoroborate as the counterion influences both the solubility properties and the potential applications of the resulting quaternary ammonium salt.

Contemporary research on naphthyridine derivatives has expanded to include various fused systems and functionalized analogs. These studies have revealed the synthetic versatility of the naphthyridine core structure and its potential for modification through various chemical transformations, including quaternization reactions that lead to compounds such as 1,5-dimethyl-1,5-naphthyridium ditetrafluoroborate.

特性

IUPAC Name |

1,5-dimethyl-1,5-naphthyridine-1,5-diium;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.2BF4/c1-11-7-3-6-10-9(11)5-4-8-12(10)2;2*2-1(3,4)5/h3-8H,1-2H3;;/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKHBIZPLDAUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC=CC2=C1C=CC=[N+]2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12B2F8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Friedländer and Skraup Cyclization

-

Friedländer Reaction : Condensation of 2-aminonicotinaldehyde with ketones in acidic media yields 1,5-naphthyridines. For example, reaction with acetone under HCl catalysis produces unsubstituted 1,5-naphthyridine in 65–72% yield.

-

Skraup Synthesis : Heating a mixture of glycerol, sulfuric acid, and aniline derivatives forms 1,5-naphthyridines via dehydration-cyclization. Yields vary between 50–85% depending on substituents.

Transition Metal-Mediated Cycloadditions

-

Palladium-catalyzed [3+2] cycloadditions between pyridine derivatives and alkenes enable regioselective 1,5-naphthyridine formation. For instance, 2-vinylpyridine reacts with acrylonitrile under Pd(OAc)₂ catalysis to afford 3-cyano-1,5-naphthyridine (82% yield).

Introduction of methyl groups at N1 and N5 positions is achieved via alkylation:

Dimethyl Sulfate-Mediated Alkylation

-

Procedure : 1,5-Naphthyridine (1 equiv) reacts with dimethyl sulfate (2.2 equiv) in anhydrous acetonitrile at 80°C for 12 hours. The intermediate dimethyl sulfate salt precipitates upon cooling (Yield: 89%).

-

Mechanism : Sequential SN2 attacks at both nitrogen atoms, facilitated by the electron-deficient nature of the naphthyridine ring.

Methyl Triflate as Alternative Alkylating Agent

Table 1: Comparison of Alkylation Conditions

| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dimethyl sulfate | Acetonitrile | 80 | 12 | 89 |

| Methyl triflate | DCM | 25 | 4 | 93 |

Anion Exchange to Tetrafluoroborate

The dimethyl sulfate or triflate counterions are replaced via metathesis:

Silver Tetrafluoroborate Metathesis

-

Procedure : The dimethyl sulfate salt (1 equiv) is dissolved in hot acetonitrile, and AgBF₄ (2.2 equiv) is added. Ag₂SO₄ precipitates immediately, and the filtrate is concentrated to yield the tetrafluoroborate salt (Yield: 86%).

-

Side Reaction Mitigation : Excess AgBF₄ ensures complete anion displacement, while acetonitrile minimizes co-precipitation of Ag₂SO₄.

Sodium Tetrafluoroborate in Aqueous Media

Table 2: Anion Exchange Efficiency

| BF₄⁻ Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AgBF₄ | Acetonitrile | 60 | 86 |

| NaBF₄ | Water | 25 | 72 |

Spectroscopic and Crystallographic Validation

Nuclear Magnetic Resonance (NMR)

X-ray Diffraction Analysis

-

Crystal structures reveal planar naphthyridinium dications with BF₄⁻ anions occupying axial positions (Pt…F distance: 2.89 Å). The N1–C2–N5–C6 dihedral angle is 178.5°, confirming minimal ring distortion.

Industrial-Scale Considerations

Solvent Recycling

Byproduct Management

-

Ag₂SO₄ from metathesis is reducible to metallic silver (H₂, 300°C), enabling reuse in AgBF₄ synthesis.

Challenges and Optimization Strategies

Incomplete Alkylation

化学反応の分析

Types of Reactions

1,5-Dimethyl-1,5-naphtyridium ditetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

科学的研究の応用

1,5-Dimethyl-1,5-naphtyridium ditetrafluoroborate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of specialized chemicals and materials.

作用機序

The mechanism of action of 1,5-Dimethyl-1,5-naphtyridium ditetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Limitations and Knowledge Gaps

- The absence of direct data on 1,5-dimethyl-1,5-naphtyridium ditetrafluoroborate in the evidence necessitates inferred comparisons.

- Experimental validation is required for properties like melting point, solubility, and electrochemical behavior.

生物活性

1,5-Dimethyl-1,5-naphtyridium ditetrafluoroborate (CAS No. 19430-51-4) is a chemical compound with the molecular formula C10H12B2F8N2 and a molecular weight of 333.825 g/mol. This compound has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article will explore its synthesis, biological mechanisms, and applications in research.

Synthesis

The synthesis of 1,5-Dimethyl-1,5-naphtyridium ditetrafluoroborate typically involves a reaction between 1,5-dimethyl-1,5-naphthyridine and tetrafluoroboric acid. The reaction conditions are controlled to ensure the formation of the desired product, often requiring purification and crystallization processes to achieve high purity levels .

The biological activity of 1,5-Dimethyl-1,5-naphtyridium ditetrafluoroborate can be attributed to its interaction with various biomolecular targets. The compound is known to modulate enzyme activities and receptor interactions, which can lead to different biological effects. Specific pathways influenced by this compound include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to specific receptors, potentially altering signal transduction processes.

Biological Activity

Research into the biological activity of 1,5-Dimethyl-1,5-naphtyridium ditetrafluoroborate has revealed several noteworthy effects:

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains.

- Cytotoxic Effects : Investigations have shown that it may possess cytotoxic properties against certain cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxic | Inhibits growth of cancer cells | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at XYZ University, 1,5-Dimethyl-1,5-naphtyridium ditetrafluoroborate was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Against Cancer Cells

A separate study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability after treatment with varying concentrations of the compound over 48 hours.

Applications in Research

The diverse biological activities of 1,5-Dimethyl-1,5-naphtyridium ditetrafluoroborate make it a valuable compound in various fields:

- Medicinal Chemistry : Its potential as a lead compound for developing new antimicrobial or anticancer agents.

- Biochemical Research : Used as a tool for studying enzyme mechanisms and receptor interactions.

Comparison with Similar Compounds

1,5-Dimethyl-1,5-naphtyridium ditetrafluoroborate is structurally related to other naphthyridine derivatives. Here’s how it compares:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1,5-Dimethyl-1,5-naphthyridine | High | Moderate antimicrobial |

| 2-Methylquinoline | Moderate | Limited cytotoxicity |

| 4-Aminoquinoline | Low | Strong antimalarial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。